molecular formula C12H11N3 B1481740 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile CAS No. 2098132-72-8

1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1481740
CAS No.: 2098132-72-8
M. Wt: 197.24 g/mol
InChI Key: FPQCLLFEJJRNHX-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1H-pyrazole-5-carbonitrile is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features an ethyl group at the first position, a phenyl group at the third position, and a cyano group at the fifth position of the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained to ensure consistent quality.

  • Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and environmental impact.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The ethyl and phenyl groups can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used, often under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

  • Reduction: 1-Ethyl-3-phenyl-1H-pyrazole-5-amine.

  • Substitution: Various substituted pyrazoles, depending on the specific reagents used.

Mechanism of Action

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: Its unique structural properties make it suitable for use in the design of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Comparison with Similar Compounds

1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile is structurally similar to other pyrazole derivatives, such as 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile. its unique combination of functional groups and positions on the pyrazole ring sets it apart in terms of reactivity and potential applications. These differences can lead to variations in biological activity, chemical stability, and synthetic utility.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Continued research and development in this area may lead to new discoveries and applications, further expanding its utility.

Properties

IUPAC Name

2-ethyl-5-phenylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQCLLFEJJRNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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